molecular formula C22H20N4O B11540714 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311320-47-5

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11540714
CAS No.: 311320-47-5
M. Wt: 356.4 g/mol
InChI Key: WNKGBHXZXXNZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a carbonitrile group, and a ketone. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form a substituted pyridine derivative. This intermediate is then subjected to a cyclization reaction with malononitrile and an appropriate amine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating heterocyclic compounds.

Biology

Biologically, 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-dimethylaminophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific substitution pattern and the presence of a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

311320-47-5

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

2-amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20N4O/c1-14-7-9-16(10-8-14)26-18-5-2-6-19(27)21(18)20(17(12-23)22(26)24)15-4-3-11-25-13-15/h3-4,7-11,13,20H,2,5-6,24H2,1H3

InChI Key

WNKGBHXZXXNZNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)C(=O)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.